3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1856022-04-2
VCID: VC6557782
InChI: InChI=1S/C12H13N3O2/c1-8-4-2-3-5-9(8)6-15-7-10(12(16)17)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14)(H,16,17)
SMILES: CC1=CC=CC=C1CN2C=C(C(=N2)N)C(=O)O
Molecular Formula: C12H13N3O2
Molecular Weight: 231.255

3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1856022-04-2

Cat. No.: VC6557782

Molecular Formula: C12H13N3O2

Molecular Weight: 231.255

* For research use only. Not for human or veterinary use.

3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid - 1856022-04-2

Specification

CAS No. 1856022-04-2
Molecular Formula C12H13N3O2
Molecular Weight 231.255
IUPAC Name 3-amino-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C12H13N3O2/c1-8-4-2-3-5-9(8)6-15-7-10(12(16)17)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14)(H,16,17)
Standard InChI Key QCWWXSOEJQVKBH-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN2C=C(C(=N2)N)C(=O)O

Introduction

Synthetic Pathways and Optimization

While no direct synthesis of the 2-methylbenzyl variant is documented, methodologies for analogous pyrazole-carboxylic acids provide a foundational framework.

Key Reaction Steps

  • Alkylation of Pyrazole Precursors:
    Substituted benzyl halides (e.g., 2-methylbenzyl chloride) may react with pyrazole intermediates. For example, 3-amino-1H-pyrazole-4-carboxylic acid could undergo alkylation under basic conditions to introduce the 2-methylbenzyl group.

    3-Amino-1H-pyrazole-4-carboxylic acid+2-methylbenzyl chlorideBaseTarget Compound\text{3-Amino-1H-pyrazole-4-carboxylic acid} + \text{2-methylbenzyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}

    This mirrors strategies used for 1-methyl analogs .

  • Cyclization and Functionalization:
    Patent CN111362874B outlines a cyclization approach for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid using methylhydrazine and α,β-unsaturated esters. Adapting this method, 2-methylbenzyl hydrazine could replace methylhydrazine to yield the target compound.

Challenges in Isomer Control

The ortho-substituted benzyl group may increase steric hindrance, potentially reducing reaction yields compared to para-substituted analogs. Catalytic systems involving iodide salts (e.g., NaI/KI) could mitigate this by stabilizing transition states.

Physicochemical Properties

Theoretical and inferred properties are summarized below:

PropertyValue/DescriptionBasis for Inference
Molecular Weight231.25 g/molCalculated from formula
Solubility~14.5 mg/mL in waterAnalog data from
LogP (Partition Coeff.)~0.31Computational modeling
Melting PointNot reported

Key Observations:

  • The carboxylic acid and amino groups enhance water solubility, making it suitable for aqueous reaction conditions .

  • The 2-methylbenzyl moiety may lower solubility compared to the 4-methyl isomer due to steric effects .

Biological and Industrial Applications

Agrochemical Relevance

The patent CN111362874B highlights pyrazole-carboxylic acids as intermediates for herbicides. The 2-methylbenzyl group’s bulkiness might enhance binding to plant-specific targets.

Comparative Analysis with Structural Analogs

Parameter2-Methylbenzyl Isomer4-Methylbenzyl Isomer
Synthetic YieldEstimated 40–60%75–89%
Isomer PurityPotentially lower due to steric effects>99.5% after recrystallization
CrystallinityLikely amorphousCrystalline

Future Research Directions

  • Synthetic Optimization: Screen catalysts (e.g., KI/NaI) to improve yield and purity.

  • Biological Screening: Evaluate antimicrobial and herbicidal activity in vitro.

  • Crystallography: Resolve crystal structure to assess steric and electronic effects.

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